2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of morpholine, triazole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the triazole and morpholinopropyl groups. Common reagents used in these reactions include various halogenated compounds, triazole precursors, and morpholine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: This compound shares the morpholinopropyl and triazole groups but has a different core structure.
3-Amino-1,2,4-triazole: This simpler compound contains the triazole moiety and is used in various chemical applications.
Uniqueness
2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its complex structure allows for diverse interactions and applications, setting it apart from simpler analogs .
Properties
Molecular Formula |
C20H21N7O3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
8-(3-morpholin-4-ylpropyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H21N7O3/c28-18-14-12-15-17(3-7-27(19(15)29)20-21-13-22-24-20)23-16(14)2-6-26(18)5-1-4-25-8-10-30-11-9-25/h2-3,6-7,12-13H,1,4-5,8-11H2,(H,21,22,24) |
InChI Key |
GKMKYXSYODVMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
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